2-(Aminomethyl)quinolin-3-amine
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Overview
Description
2-(Aminomethyl)quinolin-3-amine is a heterocyclic aromatic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an aminomethyl group at the 2-position and an amine group at the 3-position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)quinolin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with formaldehyde and ammonia, followed by reduction. Another method includes the use of 2-aminomethylquinoline as a starting material, which undergoes further functionalization to introduce the amine group at the 3-position.
Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale reactions using catalysts to improve yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently employed. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-(Aminomethyl)quinolin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimalarial, and antimicrobial agents.
Industry: The compound is utilized in the development of dyes, catalysts, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)quinolin-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
2-Methylquinoline: Known for its antimicrobial properties.
4-Aminoquinoline: Widely used as an antimalarial agent.
2-Chloroquinoline: Utilized in the synthesis of various pharmaceuticals.
Uniqueness: 2-(Aminomethyl)quinolin-3-amine is unique due to the presence of both an aminomethyl group and an amine group on the quinoline ring. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
2-(Aminomethyl)quinolin-3-amine is a quinoline derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by an amino group and a quinoline ring, positions it as a potential candidate for various therapeutic applications, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Property | Value |
---|---|
CAS Number | 5,6-Dimethylquinolin-8-ol |
Molecular Formula | C10H10N2 |
Molecular Weight | 174.20 g/mol |
IUPAC Name | This compound |
Canonical SMILES | NC1=CC2=C(C=C1)N=CC=C2C |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes involved in disease pathways. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease pathology .
- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial effects against a range of pathogens. The mechanism often involves interference with bacterial enzyme systems or disrupting membrane integrity .
- Anticancer Properties : Research has demonstrated that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing IC50 values in the low micromolar range. The compound was found to induce cell cycle arrest and apoptosis, linked to the activation of caspase pathways .
- Antimicrobial Efficacy : In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal cell death, suggesting its potential utility in treating neurodegenerative diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:
Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | High | AChE and BChE |
8-Hydroxyquinoline | High | Moderate | AChE |
Quinacrine | High | Low | None |
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects.
- In Vivo Studies : Testing in animal models to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(aminomethyl)quinolin-3-amine |
InChI |
InChI=1S/C10H11N3/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,11-12H2 |
InChI Key |
HQXSCNZWFIOBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)CN)N |
Origin of Product |
United States |
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